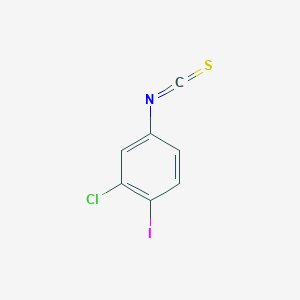
3-Chloro-4-iodophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClINS and a molecular weight of 295.53 g/mol It is a derivative of isothiocyanate, characterized by the presence of both chlorine and iodine atoms on the phenyl ring
Métodos De Preparación
3-Chloro-4-iodophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the decomposition of the resulting dithiocarbamate salts using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions are typically carried out under mild conditions and offer good yields.
Análisis De Reacciones Químicas
3-Chloro-4-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include carbon disulfide, tosyl chloride, and phenyl chlorothionoformate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-4-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for detection and analysis.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in bioconjugation and labeling techniques, where the compound forms stable covalent bonds with target molecules .
Comparación Con Compuestos Similares
3-Chloro-4-iodophenyl Isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl Isothiocyanate: Lacks the chlorine and iodine substituents, making it less reactive in certain applications.
4-Iodophenyl Isothiocyanate: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
3-Iodophenyl Isothiocyanate: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
The presence of both chlorine and iodine atoms in this compound makes it unique and enhances its reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H3ClINS |
|---|---|
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
2-chloro-1-iodo-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
Clave InChI |
BNGQWFFOXLXBSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=S)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13693893.png)
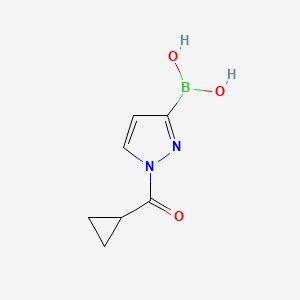


![Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate](/img/structure/B13693927.png)
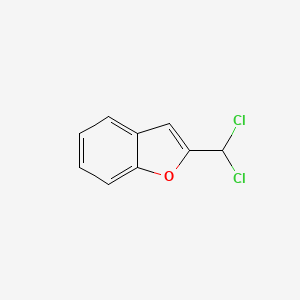
![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)
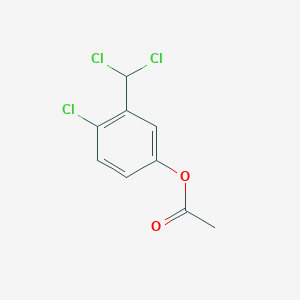

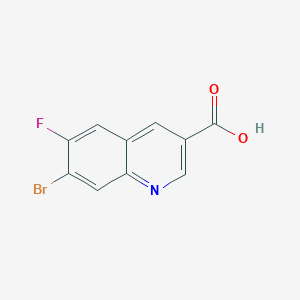
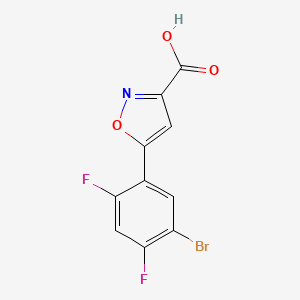

![3-[5-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13693972.png)
